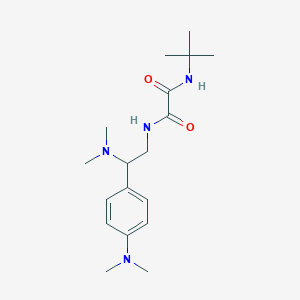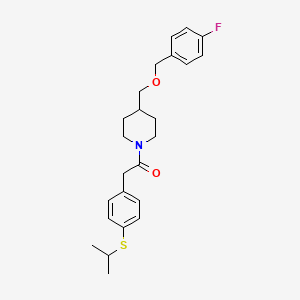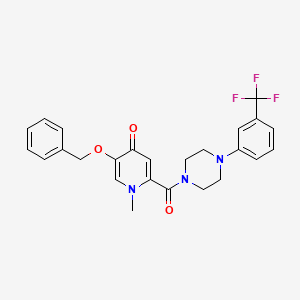
5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound known for its intricate structure and potential applications in various fields. This compound, characterized by a unique combination of functional groups and a pyridin-4(1H)-one core, is of interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multiple steps. The starting materials are often readily available intermediates that undergo a series of reactions, including:
Alkylation: : Introduction of the benzyloxy group via a nucleophilic substitution reaction.
Cyclization: : Formation of the pyridin-4(1H)-one core through intramolecular cyclization reactions.
Carbonylation: : Incorporation of the piperazine-1-carbonyl moiety via amide bond formation using reagents like carbonyldiimidazole.
Industrial production methods may utilize high-throughput techniques and optimized reaction conditions to ensure yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: : Selective reduction of the carbonyl group to yield alcohols.
Substitution: : Nucleophilic aromatic substitution at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
Reducing Agents: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminum hydride).
Substituting Agents: : Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: : Benzaldehyde derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted aromatic compounds with modified electronic properties.
Scientific Research Applications
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigation into its possible role as a pharmacological agent, given its structural similarities to known bioactive molecules.
Industry: : Usage in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridin-4(1H)-one core and piperazine moiety are crucial for binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one stands out due to its trifluoromethyl group, which imparts unique electronic properties.
Similar Compounds
**5-(methoxy)-1-methyl-2-(4-phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
**5-(benzyloxy)-1-methyl-2-(4-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
**1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
Each of these compounds shares a similar core structure but differs in the substituent groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O3/c1-29-16-23(34-17-18-6-3-2-4-7-18)22(32)15-21(29)24(33)31-12-10-30(11-13-31)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-16H,10-13,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOCKVQBBEHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
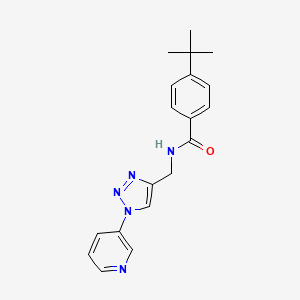
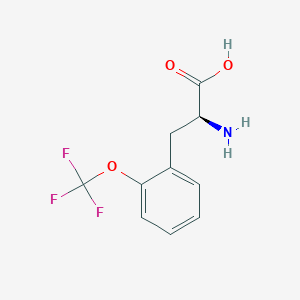
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2367006.png)
![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)
![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)
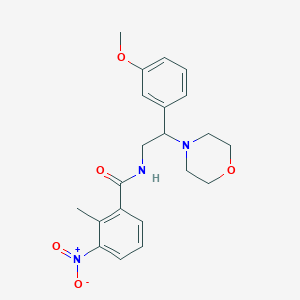
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

